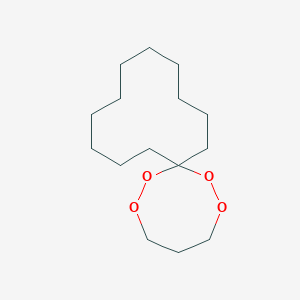
1,2,6,7-tetraoxaspiro(7.11)nonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6,7-tetraoxaspiro(7.11)nonadecane is a heterocyclic compound known for its unique spiro structure, which includes four oxygen atoms within its ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6,7-tetraoxaspiro(7.11)nonadecane typically involves the cyclization of appropriate precursors. One common method includes the use of 1,1-bishydroperoxides as precursors, which undergo cyclization to form the desired spiro compound . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the spiro structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the final product through various purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,2,6,7-tetraoxaspiro(7.11)nonadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spiro structure, leading to different products.
Substitution: Substitution reactions can occur at various positions within the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to simpler spiro compounds .
Aplicaciones Científicas De Investigación
1,2,6,7-tetraoxaspiro(7.11)nonadecane has several scientific research applications, including:
Chemistry: It is used as a model compound to study spiro structures and their reactivity.
Medicine: Its antimalarial properties are being explored for the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1,2,6,7-tetraoxaspiro(7.11)nonadecane, particularly in its antimalarial activity, involves the generation of reactive oxygen species (ROS) within the parasite. These ROS cause oxidative stress, leading to the death of the parasite. The compound targets the parasite’s mitochondrial functions and disrupts its metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetraoxacycloalkanes: These compounds also contain multiple oxygen atoms within their ring structures and have shown similar antimalarial activities.
1,2,5,6-Tetraoxacycloalkanes: Another class of compounds with similar structural features and biological activities.
Uniqueness
1,2,6,7-tetraoxaspiro(7.11)nonadecane stands out due to its specific spiro structure, which provides unique reactivity and stability compared to other tetraoxacycloalkanes. Its ability to generate ROS effectively makes it a potent antimalarial agent .
Propiedades
Fórmula molecular |
C15H28O4 |
|---|---|
Peso molecular |
272.38 g/mol |
Nombre IUPAC |
1,2,6,7-tetraoxaspiro[7.11]nonadecane |
InChI |
InChI=1S/C15H28O4/c1-2-4-6-8-11-15(12-9-7-5-3-1)18-16-13-10-14-17-19-15/h1-14H2 |
Clave InChI |
GDASXAAUCLPIRP-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC2(CCCCC1)OOCCCOO2 |
Sinónimos |
1,2,6,7-tetraoxaspiro(7.11)nonadecane N-89 compound |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















